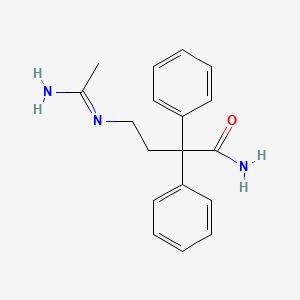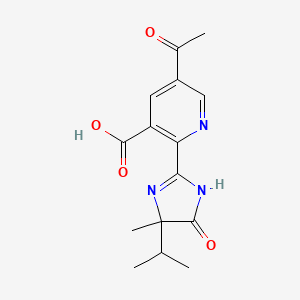
5-Acetyl Imazapyr
Overview
Description
Imazapyr is an imidazolinone herbicide used to control various types of vegetation including grasses, broadleaves, vines, brambles, brush, and trees . It disrupts an enzyme found only in plants that is necessary for protein synthesis, and interferes with cell growth and DNA synthesis in plants . The isopropyl amine salt of imazapyr is the active ingredient in several herbicides .
Synthesis Analysis
Imazapyr’s fate in soil has been studied, with a focus on the effects of biochars produced from oil palm empty fruit bunches (EFB) and rice husk (RH) . The study found that soil amendment significantly increased soil sorption capacity and reduced herbicide leaching . The herbicide photo-degradation rate was significantly reduced, while the herbicide bio-degradation increased with the biochars applications .
Molecular Structure Analysis
The chemical name of Imazapyr is 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl] nicotinic acid . It belongs to the Imidazolinone family of herbicides .
Chemical Reactions Analysis
The degradation of Imazapyr has been carried out by three advanced oxidation processes involving iron ions as catalysts: Fenton’s reagent, photo-Fenton, and electro-Fenton . All processes were found to be rapid and efficient . The kinetic rate constant was found to be k=5.4×10^9 M^−1 s^−1 .
Physical And Chemical Properties Analysis
Imazapyr is an anionic, organic acid with a pKa of about 3.8 . It is non-volatile, degrades through photolysis in clear shallow waters, and is both persistent and mobile in soil .
Scientific Research Applications
Transgenic Plant Development
5-Acetyl Imazapyr, known for its herbicidal properties, plays a significant role in the development of transgenic plants. Its mechanism involves inhibiting the enzymatic activity of acetohydroxyacid synthase, crucial for the biosynthesis of essential amino acids. This inhibition is used to select transgenic meristematic cells in various plants like soybean and cotton, leading to the development of fertile transgenic plants. This approach has proven effective in producing variety-independent transgenic soybean plants with a high success rate (Aragão et al., 2000), and similarly in cotton (Aragão et al., 2005).
Herbicide Resistance in Crops
Imazapyr is part of the imidazolinone herbicides group, which includes various other herbicides. These are used to control weeds by inhibiting acetohydroxyacid synthase (AHAS). Discoveries of variant AHAS genes have led to the creation of imazapyr-resistant crops like maize, wheat, rice, oilseed rape, and sunflower through conventional breeding methods. These crops show resistance to a broad spectrum of grass and broadleaf weeds, including those closely related to the crop and some key parasitic weeds (Tan et al., 2005).
Impact on Plant Physiology and Microbial Communities
Imazapyr's long-term residuals can be absorbed by edible parts of plants, affecting the leaf structure, photosynthetic efficiency, and metabolites of plants like Arabidopsis thaliana. It also impacts the structures of microorganisms in the phyllosphere. Studies have shown differences in plant growth, sugar accumulation, and changes in microbial communities under the influence of imazapyr (Zhao et al., 2020). Additionally, it affects the chlorophyll synthesis and photosynthesis in plants (Qian et al., 2013).
Environmental Persistence and Impact
Studies on the persistence and sorption of imazapyr in soils have been conducted to understand its long-term environmental impact. For instance, research in Argentina highlighted the herbicide's persistence in soils and its potential for leaching into groundwater, raising concerns about environmental safety (Gianelli et al., 2014). Similarly, its long-term fate and potential risks when used on railway embankments were studied in Sweden, demonstrating its presence in the environment years after application (Börjesson et al., 2004).
Safety And Hazards
The U.S. Environmental Protection Agency (EPA) classifies Arsenal and Habitat, which contain Imazapyr, as category III (Low Toxicity) with a signal word of CAUTION . Imazapyr has low toxicity if individuals get residues on their skin, and very low toxicity if it is eaten or inhaled . It was not irritating to rabbit eyes, but was mildly irritating when applied to the skin .
Future Directions
The Washington State Department of Transportation (WSDOT) is considering the future use of Arsenal for non-selective weed and brush control and Habitat for non-selective control of weeds growing near surface water . Another study aimed to validate the effect of Imazapyr on Spartina alterniflora and soil . The results showed no side effects on mangrove plants in the spraying area . The highest control efficiency (95.9%) was given by 2604 mL/acre of AGE 809 + 6070 mL/acre 25% Imazapyr .
properties
IUPAC Name |
5-acetyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-7(2)15(4)14(22)17-12(18-15)11-10(13(20)21)5-9(6-16-11)8(3)19/h5-7H,1-4H3,(H,20,21)(H,17,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMRKLGBLCDQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C(=O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl Imazapyr | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




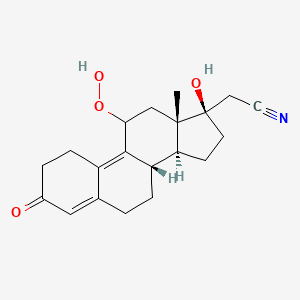
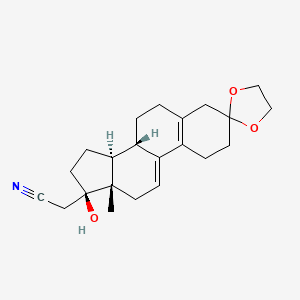
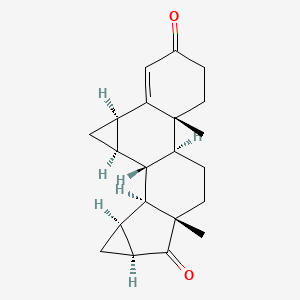
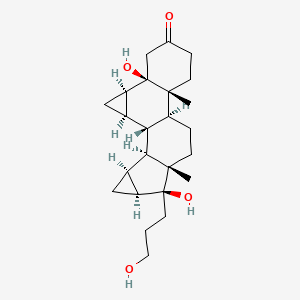
![(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one](/img/structure/B601944.png)





